Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a trichloroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may include the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Addition of the Trichloroethyl Moiety: The trichloroethyl group can be added using trichloroacetyl chloride in the presence of a base.
Formation of the Carbamothioyl Group: This step involves the reaction of the intermediate with thiourea to form the carbamothioyl group.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate can be compared with similar compounds such as:
- Ethyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Methyl 2-{2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Biological Activity
Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and toxicity profiles.
Chemical Structure
The compound is characterized by a complex structure that includes a thiophene ring, a carboxylate group, and a trichloroethyl moiety. Its molecular formula is C19H21Cl3N2O3S .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways in target organisms. Preliminary studies suggest that it may act as an inhibitor of certain proteases involved in viral replication, similar to other compounds in its class .
Antimicrobial Activity
Recent research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that it possesses activity against various fungal strains, particularly those resistant to conventional antifungal agents. For instance, compounds derived from the same chemical family have been noted for their effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .
Table 1: Antifungal Activity of Related Compounds
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
2d | C. albicans | 1.50 |
2e | C. parapsilosis | 1.23 |
Cytotoxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any new pharmaceutical agent. In cytotoxicity tests conducted on NIH/3T3 cell lines, the IC50 values for related compounds were found to be relatively high, indicating a favorable safety margin. For instance, compound 2d exhibited an IC50 value of 148.26 μM while compound 2e showed an IC50 value of 187.66 μM, suggesting low toxicity to normal cells at effective concentrations .
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (μM) |
---|---|---|
2d | NIH/3T3 | 148.26 |
2e | NIH/3T3 | 187.66 |
Doxorubicin | NIH/3T3 | >1000 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the phenyl moiety significantly influence the biological activity of the compounds. The presence of electronegative substituents such as fluorine or chlorine enhances antifungal potency by increasing lipophilicity and improving interaction with target enzymes .
Properties
Molecular Formula |
C20H22Cl3N3O3S2 |
---|---|
Molecular Weight |
522.9 g/mol |
IUPAC Name |
ethyl 2-[[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioylamino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H22Cl3N3O3S2/c1-3-8-14(27)24-18(20(21,22)23)26-19(30)25-16-15(17(28)29-4-2)13(11-31-16)12-9-6-5-7-10-12/h5-7,9-11,18H,3-4,8H2,1-2H3,(H,24,27)(H2,25,26,30) |
InChI Key |
CIJWGFKCFMWGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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